molecular formula C20H29NO3 B3341819 Nateglinide Methyl Ester CAS No. 105746-47-2

Nateglinide Methyl Ester

Cat. No.: B3341819
CAS No.: 105746-47-2
M. Wt: 331.4 g/mol
InChI Key: LUSNEIVFFXOKHW-DAWZGUTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nateglinide Methyl Ester is a useful research compound. Its molecular formula is C20H29NO3 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-14(2)16-9-11-17(12-10-16)19(22)21-18(20(23)24-3)13-15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3,(H,21,22)/t16?,17?,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSNEIVFFXOKHW-DAWZGUTISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141916
Record name N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105746-47-2
Record name N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Reaction Methodologies

Synthetic Pathways for Nateglinide (B44641) Methyl Ester and its Precursors

Esterification of D-Phenylalanine to Methyl Ester Derivatives

The initial step in many synthetic routes to Nateglinide methyl ester is the esterification of D-phenylalanine. google.com This reaction converts the carboxylic acid group of the amino acid into a methyl ester, which serves as a protecting group for the carboxyl function during the subsequent acylation step. google.com

A common method for this esterification involves reacting D-phenylalanine with methanol (B129727) in the presence of an acid catalyst, such as thionyl chloride, hydrochloric acid, or sulfuric acid. google.comontosight.ai For instance, D-phenylalanine can be treated with a solution of thionyl chloride in methanol to produce D-phenylalanine methyl ester hydrochloride. google.com This salt can then be used directly or neutralized to the free base before the coupling reaction. google.com Another approach utilizes trimethylchlorosilane in methanol at room temperature, which provides good to excellent yields of the corresponding amino acid methyl ester hydrochloride under mild conditions. nih.gov

The reaction is typically performed at temperatures ranging from room temperature to 60°C. nih.govgoogle.com The resulting D-phenylalanine methyl ester is a white crystalline solid. ontosight.ai

Table 1: Methods for Esterification of D-Phenylalanine
Catalyst/ReagentSolventTemperatureProductYieldReference
Thionyl ChlorideMethanol40-60 °CD-phenylalanine methyl esterNot specified google.com
TrimethylchlorosilaneMethanolRoom Temp.D-phenylalanine methyl ester hydrochlorideGood to Excellent nih.gov
Hydrochloric Acid / Sulfuric AcidMethanolNot specifiedD-phenylalanine methyl esterNot specified ontosight.ai

Acylation Reactions Involving trans-4-isopropylcyclohexanecarboxylic acid

The core of the this compound synthesis is the acylation of D-phenylalanine methyl ester with trans-4-isopropylcyclohexanecarboxylic acid. This reaction forms the crucial amide bond. To facilitate this, the carboxylic acid is typically "activated" to make it more reactive towards the amino group of the D-phenylalanine methyl ester. Several methods for this activation and subsequent coupling have been explored.

A widely used method involves the preparation of an activated ester of trans-4-isopropylcyclohexanecarboxylic acid, most commonly the N-hydroxysuccinimide (NHS) ester. google.comresearchgate.net This is achieved by reacting the carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC). google.comgoogle.com The resulting activated NHS ester is a crystalline solid that readily reacts with D-phenylalanine methyl ester to form this compound. researchgate.netgoogle.com This method is advantageous due to the water solubility of the N-hydroxysuccinimide byproduct, which simplifies purification. researchgate.net

The mixed acid anhydride (B1165640) method is another effective strategy for amide bond formation. researchgate.netgoogle.com In this approach, trans-4-isopropylcyclohexanecarboxylic acid is reacted with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a tertiary amine base like triethylamine (B128534). google.com This reaction, typically carried out at low temperatures (e.g., -20°C to 10°C), forms a mixed anhydride. google.comwipo.int This reactive intermediate is then treated with D-phenylalanine methyl ester (or the salt of D-phenylalanine itself) to yield the desired amide. google.comgoogle.com The choice of tertiary amine can be critical in preventing racemization. researchgate.net

Direct catalytic methods for amide bond formation are also being investigated to improve efficiency and reduce waste. While not as extensively detailed for this compound specifically, research into nickel-catalyzed amidation of methyl esters offers a promising alternative to traditional stoichiometric activation methods. nih.gov These catalytic processes can directly couple esters and amines, producing only volatile byproducts like alcohol. nih.gov Other catalytic systems, such as those employing photoredox catalysis, have been developed for the synthesis of unnatural α-amino acid derivatives and could potentially be adapted for this synthesis. researchgate.netrsc.org

Table 2: Acylation Methodologies for this compound Synthesis
MethodActivating Agent / CatalystKey ReagentsTypical ConditionsReference
Activated EsterN,N'-Dicyclohexylcarbodiimide (DCC)trans-4-isopropylcyclohexanecarboxylic acid, N-hydroxysuccinimide, D-phenylalanine methyl esterNot specified google.comgoogle.com
Mixed AnhydrideEthyl Chloroformatetrans-4-isopropylcyclohexanecarboxylic acid, Triethylamine, D-phenylalanine salt-15°C to -5°C
Direct AcylationThionyl Chloride / PCl5trans-4-isopropylcyclohexanecarboxylic acid, D-phenylalanineNot specified researchgate.netmagtechjournal.com

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, thereby ensuring the final Nateglinide product is of pharmaceutically acceptable quality. Key factors that influence the outcome include the choice of solvent, temperature, and the specific reagents used for coupling and activation.

For instance, in the mixed anhydride method, using a tertiary amine with at least one N-methyl group, and not in excess, has been found to be important for achieving good yields and minimizing racemization. researchgate.net The "basicity" of the amine also plays a role, with complete racemization observed with an excess of trimethylamine (B31210), while no racemization occurred with an excess of N-methylmorpholine in a model synthesis. researchgate.net

One-pot synthesis procedures have also been developed to streamline the process. google.comgoogle.comwipo.int These methods combine the esterification and acylation steps without isolating the intermediate D-phenylalanine methyl ester. google.comgoogle.com For example, after the initial esterification, the solvent can be distilled off, and the acylation reaction can proceed in a new solvent system with the addition of a dehydrating agent like DCC. google.com

Purification strategies are also critical. After the coupling reaction, the reaction mixture containing the this compound may be washed with a sodium hydroxide (B78521) solution to remove unreacted trans-4-isopropylcyclohexanecarboxylic acid and other acidic impurities. google.com The crude this compound can be purified by recrystallization from solvents such as cyclohexane, methylene (B1212753) dichloride, ethyl acetate (B1210297), methanol, or toluene. google.com

Table 3: Impact of Reaction Parameters on Nateglinide Synthesis
ParameterConditionEffect on Yield/PurityReference
Tertiary Amine (Mixed Anhydride)N-methylmorpholine (not in excess)Minimizes racemization, good yield researchgate.net
Tertiary Amine (Mixed Anhydride)Trimethylamine (in excess)Complete racemization researchgate.net
PurificationWashing with NaOH solutionRemoves acidic impurities google.com
PurificationRecrystallization from various solventsImproves purity of this compound google.com
ProcessOne-pot synthesisSimplifies process, potentially saves cost google.comgoogle.com
Role of Dehydrating Agents

Dehydrating agents are crucial in promoting the amide coupling reaction to produce this compound. One common approach involves the direct coupling of D-phenylalanine methyl ester with trans-4-isopropylcyclohexanecarboxylic acid in the presence of a dehydrating agent. google.com A frequently used dehydrating agent system is N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt). google.com This combination facilitates the formation of the amide bond, leading to the desired this compound. google.com

Another method described in the literature involves reacting trans-4-isopropylcyclohexane carboxylic acid with dicyclohexylcarbodiimide (B1669883) and N-hydroxysuccinimide to form an activated N-hydroxysuccinimide ester. google.com This activated ester is then reacted with D-phenylalanine methyl ester to yield this compound. google.com However, the use of expensive reagents like N-hydroxysuccinimide is a drawback of this particular pathway. google.com

The following table summarizes the role of different dehydrating agents in the synthesis of this compound.

Dehydrating Agent/SystemReactantsOutcomeReference
N,N'-dicyclohexylcarbodiimide (DCC) / 1-hydroxybenzotriazole (HOBt)D-phenylalanine methyl ester, trans-4-isopropylcyclohexanecarboxylic acidFormation of this compound google.com
Dicyclohexylcarbodiimide (DCC) / N-hydroxysuccinimidetrans-4-isopropylcyclohexane carboxylic acid, D-phenylalanine methyl esterFormation of an activated N-hydroxysuccinimide ester, which then reacts to form this compound google.com
Influence of Bases

The presence of a base is often necessary in the synthesis of this compound, particularly when starting with the hydrochloride salt of D-phenylalanine methyl ester. In such cases, a base like triethylamine is used to neutralize the salt and free the amine for the coupling reaction with trans-4-isopropylcyclohexanecarboxylic acid in the presence of a dehydrating agent. google.com Another process describes the in-situ conversion of the hydrochloride salt to the free base using aqueous ammonia (B1221849) before the coupling reaction. google.com

In some procedures, after the coupling reaction, a wash with a sodium hydroxide (NaOH) solution is employed to remove unreacted trans-4-isopropylcyclohexanecarboxylic acid and other acidic impurities from the reaction mixture containing the this compound. google.com

The table below outlines the influence of different bases in the synthesis process.

BaseRole in SynthesisReference
TriethylamineNeutralizes the hydrochloride salt of D-phenylalanine methyl ester google.com
Aqueous AmmoniaConverts the hydrochloride salt of D-phenylalanine methyl ester to the free base in situ google.com
Sodium HydroxideUsed in a wash step to remove acidic impurities after the coupling reaction google.com
Solvent Effects in Amide Coupling Reactions

The choice of solvent plays a significant role in the amide coupling reaction for the synthesis of this compound. One process describes the condensation of D-phenylalanine methyl ester with trans-4-isopropylcyclohexylcarboxylic acid chloride in the presence of a haloalkane solvent like chloroform. quickcompany.in The use of inexpensive and recoverable solvents such as methanol, chloroform, and isopropanol (B130326) is highlighted as a benefit, making the process more economical and environmentally friendly. quickcompany.in

In a different context, a study on peptide synthesis using the mixed carbonic anhydride method, which is relevant to the amide bond formation in this compound, investigated the effects of different solvents on racemization. researchgate.net The study found that using N-methylmorpholine as a base in ethyl acetate or tetrahydrofuran (B95107) resulted in no racemization in a test synthesis. researchgate.net This suggests that the solvent can influence the stereochemical outcome of the reaction.

Stereochemical Control in Synthesis

Maintaining the desired stereochemistry is critical in the synthesis of Nateglinide and its intermediates like the methyl ester, as the biological activity resides in the D-enantiomer.

Strategies for Maintaining Chiral Purity

A key strategy to obtain chirally pure Nateglinide is to start with a highly pure D-phenylalanine methyl ester. One process emphasizes the purification of the this compound intermediate in a C1-C4 alcohol, preferably methanol, to reduce the L-isomer to a desired level before proceeding to the final hydrolysis step. google.com Another approach involves the preparation of chirally pure nateglinide by treating the methyl ester with a base to form an alkali salt, followed by the careful addition of an acid to liberate the final product. google.com This method, when carried out with specific control over conditions, can yield nateglinide with the enantiomeric impurity below the detection limit of HPLC. googleapis.com

Investigation of Racemization during Synthetic Steps

Investigations into the potential for racemization during the synthesis of this compound have been conducted. One study observed that when the coupling reaction is carried out without isolating the salt of D-phenylalanine methyl ester, a certain amount of the L-isomer is retained in the resulting this compound. google.com However, the study also indicated that the purity of the starting D-phenylalanine methyl ester does not seem to affect any additional increase in the L-isomer content during the coupling step, suggesting that the coupling step itself does not induce significant racemization. google.com

In a broader context of peptide synthesis, which shares the amide bond formation chemistry, it has been noted that racemization can occur via the formation of oxazolones. researchgate.net Factors such as the type and amount of base used can influence the extent of racemization. researchgate.net For instance, using an excess of a strong base like trimethylamine led to complete racemization in a test synthesis, while a less basic amine like N-methylmorpholine prevented it. researchgate.net

Chemoenzymatic and Enzymatic Synthesis Approaches

Chemoenzymatic and enzymatic methods offer alternative routes for the synthesis of key precursors for this compound, particularly D-phenylalanine. D-phenylalanine is a crucial building block for the synthesis of Nateglinide. nih.govnih.gov

Enzymatic approaches are being explored for the asymmetric synthesis of D-phenylalanines. nih.gov These methods are attractive due to their high atom economy and the use of accessible prochiral starting materials. nih.gov Protein engineering is being used to develop biocatalysts, such as D-amino acid dehydrogenases and D-amino acid transaminases, tailored for the production of D-phenylalanines. nih.gov

Another chemoenzymatic strategy involves the use of lipases. For instance, P. cepacia lipase (B570770) can hydrolyze certain oxazolone (B7731731) derivatives to produce optically active N-benzoyl-L-α-amino acid methyl esters. nih.gov While this produces the L-enantiomer, subsequent hydrolysis by proteases can yield N-benzoyl-L-α-amino acids with high enantiomeric purity. nih.gov This highlights the potential of enzymatic methods in controlling stereochemistry, which is crucial for the synthesis of Nateglinide precursors.

Regioselective and Enantioselective Enzymatic Hydrolysis of Methyl Esters

The chirality of the D-phenylalanine moiety is crucial for the therapeutic activity of Nateglinide. Enzymatic hydrolysis of the methyl ester offers a powerful tool for the kinetic resolution of racemic mixtures, ensuring the production of the desired enantiomerically pure intermediate.

Lipases are renowned for their ability to perform kinetic resolutions of racemic esters with high enantioselectivity. nih.gov In the context of this compound, lipases could be employed to selectively hydrolyze the L-enantiomer of a racemic N-acyl-phenylalanine methyl ester, leaving the desired D-enantiomer untouched. This approach has been successfully applied to the kinetic resolution of various amino acid esters. nih.gov For example, lipases from Pseudomonas and Rhizopus species have demonstrated high reactivity and selectivity in the hydrolysis of L-amino acid esters. nih.gov

A study on the kinetic resolution of racemic N-acetyl phenylalanine and its analogues via interesterification reaction catalyzed by various commercial lipases found that lipase from Rhizomucor miehei (RML) was effective. nih.govresearchgate.net This highlights the potential of lipase-mediated transformations in preparing enantiomerically pure precursors for this compound.

Table 1: Lipase-Mediated Kinetic Resolution of Amino Acid Esters
Enzyme SourceSubstrateReaction TypeSelectivityReference
Pseudomonas sp.D,L-Homophenylalanine methyl esterHydrolysisHigh for L-ester nih.gov
Rhizopus sp.D,L-Homophenylalanine methyl esterHydrolysisHigh for L-ester nih.gov
Rhizomucor mieheiN-acetyl-phenylalanine methyl esterInteresterificationEffective nih.govresearchgate.net
Candida rugosaRacemic Naproxen methyl esterHydrolysisHigh (E-value 174.2) mdpi.com

Esterases, like lipases, are hydrolytic enzymes that cleave ester bonds. nih.gov Pig liver esterase (PLE) has been utilized for the regioselective hydrolysis of amino acid diesters. google.com While this compound is a monoester, the principle of using esterases for selective hydrolysis is relevant. Research has shown that esterases can catalyze the hydrolysis of N-acetyl-α-amino acid methyl esters. researchgate.net The application of esterases could provide an alternative enzymatic route for the kinetic resolution or modification of this compound and its precursors. For example, a carboxylesterase from Aeromonas caviae has been shown to be a robust catalyst for the synthesis of ethyl salicylate, demonstrating its potential for esterification reactions. nih.gov

Biocatalytic Route Development for Analogues

The development of biocatalytic routes extends beyond the synthesis of Nateglinide itself to its analogues. The core of Nateglinide is the D-phenylalanine moiety, and biocatalysis offers powerful methods for the synthesis of this and other non-canonical amino acids. frontiersin.org The production of D-phenylalanine is of significant interest as it is a precursor for antidiabetic drugs like Nateglinide. frontiersin.orgrsc.org

Multi-enzyme cascades have been developed for the stereoinversion of readily available L-amino acids into their D-counterparts. rsc.org One such cascade employs an L-amino acid deaminase and a D-amino acid dehydrogenase to convert L-phenylalanine to D-phenylalanine with high enantiomeric excess. rsc.org These biocatalytic platforms can be adapted for the synthesis of various D-arylalanines, which are key building blocks for Nateglinide analogues. acs.org

Table 2: Biocatalytic Synthesis of D-Phenylalanine
Enzymatic SystemStarting MaterialProductKey FeaturesReference
L-amino acid deaminase (from Proteus mirabilis) & D-amino acid dehydrogenase (from Symbiobacterium thermophilum)L-phenylalanineD-phenylalanineQuantitative yield, >99% e.e. rsc.org
Engineered d-amino acid dehydrogenasePhenylpyruvic acidd-phenylalanineHigh conversion and enantiomeric excess acs.org

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. mdpi.com The synthesis of Nateglinide and its intermediates, including the methyl ester, presents several opportunities for the application of these principles.

Exploration of Sustainable Solvents and Reagents

A key aspect of green chemistry is the use of sustainable solvents and reagents. mdpi.com In the context of Nateglinide synthesis, this could involve replacing traditional volatile organic solvents with greener alternatives. A "green" liquid chromatographic-tandem mass spectrometric method has been developed for the analysis of Nateglinide, which utilizes less toxic organic solvents like ethanol. researchgate.net This indicates a move towards more sustainable analytical techniques which can be extended to synthesis.

Furthermore, the development of solvent-free synthesis methods is a significant goal in green chemistry. mdpi.com Cocrystal formation has been explored as a "green synthesis tool" for Nateglinide, as it often uses minimal organic solvents. researchgate.net While this applies to the final drug form, the principle of minimizing solvent use is highly relevant to the synthesis of its intermediates. The use of biocatalysts, as discussed previously, also aligns with green chemistry principles by enabling reactions under milder conditions and often in aqueous media, reducing the reliance on harsh organic solvents. nih.gov

Development of Waste Reduction Strategies

One-Pot Synthesis Procedures

A primary strategy to reduce waste is the consolidation of multiple synthetic steps into a single "one-pot" process. This approach significantly curtails waste by eliminating the need for intermediate isolation and purification, which reduces the consumption of solvents, energy, and reagents, and minimizes material loss.

Another one-pot process involves reacting an alkyl ester of D-phenylalanine directly with trans-4-isopropylcyclohexanecarboxylic acid using a dehydrating agent, followed by in-situ hydrolysis. lookchem.com This method also circumvents the need to isolate the intermediate ester, thereby reducing waste streams associated with purification.

Catalytic and Greener Methodologies

The adoption of catalytic and green chemistry principles represents another frontier in waste reduction for the synthesis of this compound and related compounds.

Catalytic C–H Functionalization: Modern synthetic methods, such as palladium-catalyzed late-stage C-H functionalization, offer highly atom-economical routes. These reactions can directly modify the arene moiety of this compound without the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. thieme-connect.com For example, a palladium-catalyzed olefination of this compound has been reported, yielding the product in 64% yield. thieme-connect.com Similarly, palladium-catalyzed deuteration using D₂O as a convenient and inexpensive deuterium (B1214612) source has been successfully applied to this compound, demonstrating high functional group tolerance and minimizing the use of hazardous reagents. researchgate.netacs.orgnih.govthieme-connect.com

Biocatalysis: The use of enzymes in synthesis offers a green alternative to traditional chemical methods. For the synthesis of D-phenylalanine derivatives, enzymatic approaches can provide high stereoselectivity and operate under mild conditions, reducing energy consumption and waste. While direct biocatalytic synthesis of this compound is not widely reported, the enzymatic synthesis of its precursor, D-phenylalanine, is well-established. nih.gov Employing biocatalytic cascades can improve substrate loading and diminish waste compared to stoichiometric methods. nih.gov

Green Analytical Methods: The principle of waste reduction also extends to the analytical methods used for quality control during synthesis. A liquid chromatographic-tandem mass spectrometric method developed for Nateglinide analysis was designed using principles of analytical quality by design to minimize the generation of organic waste by employing low-toxicity organic solvents in the mobile phase. researchgate.netresearchgate.net

Process Optimization and Impurity Control

A significant source of waste in chemical synthesis is the formation of impurities and by-products, which require removal through purification steps that consume solvents and energy, and lower the effective yield.

A common issue in Nateglinide synthesis is the formation of the undesired cis-isomer, which contaminates the final product. patsnap.com Processes have been specifically designed to minimize the formation of this isomer. For instance, reacting trans-4-isopropylcyclohexanecarboxylic acid with thionyl chloride in the presence of an organic amide like N,N-dimethylformamide yields trans-4-isopropylcyclohexane acid chloride with no detectable cis-isomer. patsnap.com This high-purity intermediate can then be used in the subsequent coupling step to produce this compound with minimal isomeric contamination.

Furthermore, purification of the this compound intermediate itself before hydrolysis can be a crucial step for waste reduction. A process involving the purification of this compound in a C1-C4 alcohol, such as methanol, has been shown to effectively reduce all related impurities to below 0.1% before the final hydrolysis step. google.com This ensures a high-purity final product and simplifies its isolation, thereby reducing waste from extensive final purification.

The table below summarizes various strategies aimed at waste reduction in the synthesis of Nateglinide, where this compound is a key intermediate.

Mechanistic and Biological Research Pre Clinical and in Vitro Studies

Molecular Interactions and Target Binding Studies

The primary mechanism of action for Nateglinide (B44641) and related compounds involves the modulation of ATP-sensitive potassium (KATP) channels in pancreatic β-cells. wikipedia.orgnih.govpatsnap.com These channels are crucial regulators of insulin (B600854) secretion. drugbank.com

Investigation of Interactions with ATP-sensitive K(+) channels

Nateglinide, the parent compound of Nateglinide Methyl Ester, exerts its effects by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive K(+) channel in pancreatic β-cells. researchgate.netresearchgate.net This binding leads to the closure of the channel. wikipedia.orgresearchgate.net This action mimics the effect of rising intracellular ATP levels that occurs after glucose metabolism, initiating the process of insulin release. patsnap.com While direct studies on this compound's binding are not extensively detailed in the available literature, its structural similarity to Nateglinide suggests a comparable interaction with the KATP channel. The interaction of Nateglinide with the KATP channel is competitive with the binding of other sulfonylureas like glibenclamide. researchgate.net

Kinetic Studies of Channel Modulation (On-rate and Off-rate)

The kinetic profile of a KATP channel modulator is critical to its pharmacological effect. Nateglinide is characterized by a rapid association and dissociation from the SUR1 receptor, often described as a "fast on-fast off" effect. nih.gov This kinetic property is what allows for a rapid but short-lived stimulation of insulin secretion, which is ideal for controlling postprandial glucose spikes. nih.gov

Studies comparing Nateglinide to other insulin secretagogues have provided specific kinetic data. For instance, the time required for Nateglinide to close β-cell KATP channels is comparable to that of glyburide (B1671678) but is significantly faster than repaglinide (B1680517) and glimepiride (B1671586). researchgate.net Furthermore, its dissociation (off-rate) from the KATP channel is twice as fast as that of glyburide and glimepiride and five times faster than that of repaglinide. researchgate.netresearchgate.net The rapid dissociation is a key factor contributing to its short duration of action and a lower risk of prolonged hyperinsulinemia. nih.gov The inability to directly measure [3H]nateglinide binding in some studies is thought to be due to its very rapid dissociation from the SUR1 receptor. researchgate.net

Interactive Table: Comparative Kinetics of KATP Channel Blockers

Compound Onset of Inhibition (Compared to Repaglinide) Reversal of Inhibition (Off-rate)
Nateglinide More rapid Faster than glibenclamide and repaglinide
Glibenclamide Slower than Nateglinide Slower than Nateglinide
Repaglinide Slower than Nateglinide Slower than Nateglinide

Data derived from patch-clamp studies on rat pancreatic β-cells. researchgate.net

Receptor Binding Assays in Cellular Models

Receptor binding assays using cell membranes from RIN-m5F cells and HEK-293 cells expressing the human SUR1 have been instrumental in characterizing the binding properties of Nateglinide. researchgate.net In competitive binding experiments, Nateglinide demonstrated the ability to displace [3H]glibenclamide, confirming that it binds to the glibenclamide-binding site on the SUR1 subunit. researchgate.net However, its relative potency for displacement was lower than that of glibenclamide, glimepiride, and repaglinide in RIN-m5F cell membranes. researchgate.net These studies confirm that Nateglinide acts as a competitive ligand at the sulfonylurea receptor. researchgate.net

Cellular Effects and Signaling Pathways

The molecular interactions of Nateglinide with KATP channels translate into distinct cellular effects, primarily centered on the regulation of insulin secretion from pancreatic β-cells.

Studies on Glucose-Dependent Insulin Secretion in Pancreatic β-Cells (in vitro/animal models)

A hallmark of Nateglinide's action is its glucose-dependent stimulation of insulin secretion. drugbank.comnih.gov In the absence of glucose, Nateglinide has minimal effect on insulin release. drugbank.com Its insulinotropic effects are most pronounced at intermediate glucose concentrations (around 3 to 10 mmol/L) and it does not further augment insulin release that is already stimulated by very high glucose levels. drugbank.com This glucose-dependency is a significant feature that distinguishes it from older sulfonylureas and contributes to a lower risk of hypoglycemia. patsnap.com

In vitro studies using the BRIN-BD11 cell line have shown that Nateglinide stimulates a concentration-dependent increase in insulin release at low glucose concentrations. nih.gov Interestingly, some research suggests that Nateglinide can also stimulate insulin secretion through pathways independent of KATP channels, particularly at higher concentrations and under conditions where the cell membrane is already depolarized. nih.gov

Mechanisms of Membrane Depolarization and Calcium Influx

The closure of the ATP-sensitive K(+) channels by Nateglinide leads to a critical change in the pancreatic β-cell's membrane potential. wikipedia.orgoup.com By preventing the efflux of potassium ions, the cell membrane becomes depolarized. nih.gov This depolarization triggers the opening of voltage-gated calcium channels. wikipedia.org The subsequent influx of extracellular calcium into the β-cell is the direct trigger for the exocytosis of insulin-containing secretory granules, resulting in the release of insulin into the bloodstream. wikipedia.orgnih.govoup.com This entire cascade, from channel binding to insulin secretion, occurs rapidly following administration of the compound. researchgate.net

Metabolic Pathway Investigations (In Vitro and Pre-clinical Models)

In vitro drug metabolism studies have established that nateglinide is extensively metabolized in the liver prior to elimination. fda.gov The primary enzymes responsible for its biotransformation belong to the cytochrome P450 mixed-function oxidase system. fda.gov Specifically, research indicates that nateglinide is predominantly metabolized by the CYP2C9 isoenzyme, which accounts for approximately 70% of its metabolic clearance. fda.govdrugbank.comechemi.com The CYP3A4 isoenzyme is responsible for the remaining 30% of its metabolism. fda.govdrugbank.comechemi.com

Further in vitro studies examined the potential for nateglinide and its major metabolite, M1, to inhibit various CYP isoforms. nih.gov The results showed that nateglinide has a weak inhibitory effect on CYP2C9 and an even lesser effect on CYP2C19, while the M1 metabolite did not inhibit any of the tested CYP isoforms. nih.gov These findings suggest a low probability of clinically significant drug-drug interactions resulting from CYP inhibition by nateglinide. nih.govnih.gov

The metabolism of nateglinide is extensive, with multiple metabolites having been identified. nih.gov The primary metabolic pathways involve the oxidative modification of the isopropyl side chain of the molecule. nih.gov Human studies have identified several key metabolites, including three monohydroxylated isomers and two diol-containing isomers. nih.gov The major metabolite found in both plasma and urine results from the hydroxylation of the methine carbon on the isopropyl group. nih.gov This major metabolite is also identified as N-[trans-4-(1-hydroxy-1-methylethyl)-cyclohexanecarbonyl]-D-phenylalanine (M1). nih.gov

Another identified metabolite is an isoprene (B109036) derivative, which results from an unsaturation in the isopropyl group. drugbank.comnih.gov Additionally, glucuronic acid conjugates, formed through the direct glucuronidation of the carboxylic acid group on nateglinide, are also present. nih.gov

The biological activity of nateglinide's metabolites has been evaluated and compared to the parent compound. Most of the major metabolites, which are formed through hydroxylation, possess significantly less antidiabetic activity than nateglinide itself. fda.govdrugbank.com However, one minor metabolite, the isoprene derivative, has been shown to have a potency that is similar to that of the parent compound, nateglinide. fda.govdrugbank.comnih.gov

In cellular assays designed to assess potential drug interactions, the major metabolite M1 was found to be inactive, showing no inhibitory effect on various cytochrome P450 isoforms. nih.gov This lack of enzymatic inhibition further reduces the likelihood of the metabolites contributing to metabolic drug-drug interactions. nih.gov

In vitro studies have demonstrated that nateglinide is highly bound to plasma proteins, with a binding percentage of 98%, primarily to albumin. fda.govechemi.com The extent of this binding is independent of the drug's concentration within the tested range. fda.gov

To assess the potential for displacement from plasma proteins, in vitro displacement studies were conducted. These experiments showed that the extent of nateglinide's protein binding was not influenced by the presence of other highly protein-bound drugs, including furosemide, propranolol, captopril, nicardipine, pravastatin, glyburide, warfarin, phenytoin, acetylsalicylic acid, and tolbutamide. fda.govechemi.com Conversely, nateglinide did not affect the serum protein binding of propranolol, glyburide, nicardipine, warfarin, phenytoin, acetylsalicylic acid, and tolbutamide. fda.govechemi.com

Competitive binding studies using rat insulinoma cells and HEK-293 cells expressing human sulfonylurea receptors (SUR1) were performed to understand its interaction at the receptor level. researchgate.netfda.gov In these assays, the relative order of potency for displacing labeled glibenclamide was glibenclamide > repaglinide > glipizide (B1671590) > nateglinide > tolbutamide, indicating that nateglinide has a lower binding affinity for this receptor site compared to several sulfonylureas and repaglinide. fda.gov

Table 3: In Vitro Displacement Studies of Nateglinide Protein Binding

Co-administered Drug Influence on Nateglinide Binding Influence of Nateglinide on Co-drug Binding Reference
Furosemide No influence Not Assessed fda.gov, echemi.com
Propranolol No influence No influence fda.gov, echemi.com
Captopril No influence Not Assessed fda.gov, echemi.com
Nicardipine No influence No influence fda.gov, echemi.com
Pravastatin No influence Not Assessed fda.gov, echemi.com
Glyburide No influence No influence fda.gov, echemi.com
Warfarin No influence No influence fda.gov, echemi.com
Phenytoin No influence No influence fda.gov, echemi.com
Acetylsalicylic acid No influence No influence fda.gov, echemi.com
Tolbutamide No influence No influence fda.gov, echemi.com
Metformin No influence Not Assessed fda.gov, echemi.com

This table summarizes the results of in vitro studies examining the mutual influence on protein binding between nateglinide and other highly protein-bound drugs.


Structure Activity Relationship Sar and Derivative Research

Rational Design and Synthesis of Nateglinide (B44641) Methyl Ester Analogues

Nateglinide Methyl Ester serves as a crucial intermediate in the synthesis of Nateglinide and as a starting point for creating novel analogues. google.com The core structure, an N-acyl-D-phenylalanine methyl ester, allows for systematic modifications to probe and enhance biological activity.

While specific research focusing exclusively on a broad array of this compound analogues is limited, the principles of medicinal chemistry allow for the rational design of such compounds. The development of Nateglinide itself was the result of identifying a key analogue of an N-acyl unnatural amino acid. nih.gov Modifications can be envisioned at three primary locations: the acyl group (the trans-4-isopropylcyclohexylcarbonyl moiety), the D-phenylalanine backbone, and the methyl ester group.

For instance, altering the lipophilicity and steric bulk of the acyl group could influence the compound's interaction with its biological target. Replacing the isopropylcyclohexyl group with other cyclic or acyclic lipophilic moieties could modulate the potency and selectivity of the molecule. The Distributed Drug Discovery (D3) program, which includes a virtual library of N-acyl α-amino acid methyl esters, provides a framework for exploring such diversity. nih.gov

The nature of substituents on the this compound structure is critical for its molecular interactions. While detailed studies on a series of this compound analogues are not extensively documented, research on related N-acylated amino acid methyl esters demonstrates the importance of the acyl chain and the amino acid residue in determining biological activity. beilstein-journals.orgacs.org For example, in a series of N-acylalanine methyl esters, variations in the acyl chain length and the presence of terminal oxidation were shown to impact their antimicrobial activity. acs.org

Extrapolating to this compound, modifications to the phenyl ring of the D-phenylalanine moiety, such as the introduction of electron-donating or electron-withdrawing groups, could significantly alter the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins. Similarly, changes to the trans-4-isopropylcyclohexyl group could influence hydrophobic interactions within the binding pocket.

The methyl ester group of this compound is a prime target for designing derivatives that can be activated by specific enzymes. Esterase-sensitive prodrugs are a common strategy to improve the pharmacokinetic properties of a parent drug. google.com By modifying the ester moiety, it is possible to control the rate and location of the release of the active carboxylic acid, Nateglinide.

For example, replacing the methyl group with a larger, more sterically hindered alkyl group could slow the rate of hydrolysis by plasma esterases. Conversely, incorporating specific enzyme-labile groups could target the prodrug to particular tissues or cells that express the corresponding enzymes at high levels. The design of such derivatives would aim to achieve a controlled release profile, potentially prolonging the therapeutic effect or reducing side effects.

Prodrug Development and Evaluation

The carboxylic acid group of Nateglinide is a key functional handle for the development of prodrugs, often synthesized from this compound. This approach aims to improve the drug's properties, such as its cardiovascular risk profile.

A notable area of research has been the development of nitric oxide (NO)-releasing prodrugs of Nateglinide. acs.orgnih.gov These hybrid compounds are designed to combine the glucose-lowering effect of Nateglinide with the beneficial cardiovascular effects of nitric oxide. The synthesis involves attaching NO-donating moieties to the carboxylic acid group of Nateglinide.

Several such ester prodrugs have been synthesized, incorporating moieties like 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate, 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate, or nitrooxyethyl groups. acs.orgnih.gov These prodrugs are designed to release nitric oxide under physiological conditions, potentially mitigating the cardiovascular risks associated with type 2 diabetes.

The efficacy of a prodrug strategy is highly dependent on the release kinetics of the active parent drug. For the nitric oxide-releasing ester prodrugs of Nateglinide, in vitro studies have been conducted to measure the release of NO in different media. acs.orgnih.gov

These studies have shown that the prodrugs release nitric oxide upon incubation in either a phosphate (B84403) buffer solution at pH 7.4 or in the presence of serum. acs.orgnih.gov The percentage of NO released varies depending on the specific NO-donor moiety attached. This controlled release validates the design concept of these hybrid prodrugs.

Prodrug MoietyNO Release Range (%)ConditionsReference
1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate1.3 - 72.2Phosphate buffer (pH 7.4) or serum acs.org, nih.gov
1-(N,N-diethylamino)diazen-1-ium-1,2-diolate1.3 - 72.2Phosphate buffer (pH 7.4) or serum acs.org, nih.gov
Nitrooxyethyl1.3 - 72.2Phosphate buffer (pH 7.4) or serum acs.org, nih.gov

Investigation of Prodrug Activation Mechanisms (e.g., enzymatic hydrolysis)

The conversion of a prodrug into its pharmacologically active form is a critical step that governs its efficacy. For ester prodrugs, such as derivatives of Nateglinide, this activation is predominantly achieved through hydrolysis. This process can occur via chemical means, but it is often significantly accelerated by specific enzymes within the body. nih.govscirp.org The primary mechanism for the bioactivation of ester prodrugs is enzymatic hydrolysis, catalyzed by a class of enzymes known as esterases, which are abundant in tissues like the liver and intestine. scirp.org

Research into ester prodrugs of Nateglinide has provided insights into these activation mechanisms. Studies have been conducted on various ester derivatives to enhance the properties of the parent molecule. A notable area of investigation involves the synthesis of hybrid nitric oxide (NO)-releasing ester prodrugs of Nateglinide. acs.orgbohrium.com These compounds were designed to combine the therapeutic effects of Nateglinide with the cardiovascular benefits of nitric oxide.

In these studies, the ester linkage is designed to be cleaved in vivo, releasing the active Nateglinide and the nitric oxide donor moiety. The release of NO from these ester prodrugs was observed upon incubation in either a phosphate buffer solution (pH 7.4) or in the presence of serum, indicating that both chemical and enzymatic hydrolysis contribute to the activation process. acs.orgbohrium.comresearchgate.net The enzymatic contribution is significant, as esterases in the blood and other tissues can efficiently cleave the ester bond, a crucial step for the intracellular accumulation and subsequent action of the drug. scirp.orgnih.gov The general principle involves the enzymatic cleavage of the ester bond, which converts the less active prodrug into the active carboxylic acid form of the parent drug. scirp.org

The following table summarizes the findings on the release of nitric oxide from different Nateglinide ester prodrugs, which serves as an indicator of the prodrug's activation (hydrolysis).

Table 1: Nitric Oxide (NO) Release from Nateglinide Ester Prodrugs This table is interactive. You can sort and filter the data.

Prodrug Derivative Moiety Attached to Nateglinide Percentage of NO Release Condition Reference
13 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate 1.3% - 72.2% Incubation with phosphate buffer (pH 7.4) or serum acs.org, bohrium.com
14 1-(N,N-diethylamino)diazen-1-ium-1,2-diolate 1.3% - 72.2% Incubation with phosphate buffer (pH 7.4) or serum acs.org, bohrium.com

| 15 | nitrooxyethyl | 1.3% - 72.2% | Incubation with phosphate buffer (pH 7.4) or serum | acs.org, bohrium.com |

Studies on Transporter-Mediated Uptake of Prodrugs (e.g., PEPT1, PEPT2)

The absorption and distribution of drugs are often mediated by membrane transporters. For peptide-like molecules and their prodrugs, the proton-coupled oligopeptide transporters PEPT1 and PEPT2 are of significant interest. umich.edunih.gov PEPT1 is primarily expressed on the apical membrane of intestinal enterocytes and plays a major role in the absorption of dietary di- and tripeptides, as well as peptidomimetic drugs like β-lactam antibiotics. umich.edusolvobiotech.com PEPT2 is predominantly found in the kidney, where it is involved in the reabsorption of peptides. umich.edu

Given that Nateglinide is a D-phenylalanine derivative and has a dipeptide-like structure, its interaction with these transporters has been a subject of investigation. nih.gov Research has shown that Nateglinide itself is a potent inhibitor of the transport activity of both PEPT1 and PEPT2. nih.govnih.gov Studies using human colon adenocarcinoma cells (Caco-2), which express PEPT1, and rat PEPT-transfectants demonstrated that Nateglinide inhibited the uptake of the classic PEPT1 substrate, [14C]glycylsarcosine. nih.gov

Kinetic analysis revealed that this inhibition was noncompetitive. nih.govvt.edu This suggests that while Nateglinide interacts with the transporters, it does so at a site distinct from the substrate-binding site, or it binds in a way that does not compete directly with the substrate. Importantly, studies indicated that there was very little uptake of Nateglinide itself by these peptide transporters. nih.gov Therefore, the parent drug Nateglinide acts as an inhibitor rather than a substrate for PEPT1 and PEPT2.

The prodrug strategy, specifically esterification, is a well-established method to improve the oral bioavailability of drugs by targeting uptake transporters like PEPT1. solvobiotech.com While Nateglinide itself is not transported, converting its carboxylic acid group to a methyl ester could potentially alter its interaction with these transporters. The esterification could make the molecule a substrate for PEPT1, facilitating its absorption in the small intestine, after which it would be hydrolyzed back to the active Nateglinide form inside the enterocytes or in circulation.

The following table summarizes the research findings on the interaction between the parent compound, Nateglinide, and peptide transporters.

Table 2: Interaction of Nateglinide with Peptide Transporters PEPT1 and PEPT2 This table is interactive. You can sort and filter the data.

Compound Transporter Finding Type of Interaction Cell Line/System Reference
Nateglinide PEPT1 Potent inhibitory effect on [14C]glycylsarcosine uptake Noncompetitive Inhibition Caco-2 cells, Rat PEPT1-transfectants nih.gov, vt.edu
Nateglinide PEPT2 Potent inhibitory effect on [14C]glycylsarcosine uptake Noncompetitive Inhibition Rat PEPT2-transfectants nih.gov, vt.edu

| Nateglinide | PEPT1, PEPT2 | Little to no transport of Nateglinide observed | Not a substrate | Rat PEPT-transfectants | nih.gov |

Computational and Theoretical Studies

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to model the interaction between a ligand and a protein at the atomic level, allowing for the characterization of binding behavior and affinity.

The primary pharmacological target of the active form, nateglinide (B44641), is the ATP-sensitive potassium (KATP) channel in pancreatic beta-cells. researchgate.net Nateglinide mediates insulin (B600854) release by binding to the sulfonylurea receptor 1 (SUR1) subunit of the channel, which leads to its closure. researchgate.netresearchgate.net Modeling studies indicate that nateglinide analogs display a U-shaped configuration, which is thought to be important for binding. researchgate.net Specifically, nateglinide is understood to bind to the A-site on the SUR1 subunit. researchgate.net

Beyond its primary target, the interactions of nateglinide with metabolic enzymes are critical for its pharmacokinetic profile. Nateglinide is metabolized predominantly by the cytochrome P450 isoenzymes CYP2C9 and CYP3A4. drugbank.comnih.gov In silico docking simulations have been employed to explore the binding affinity of nateglinide to CYP2C9, particularly to predict potential drug-drug interactions. researchgate.net For instance, simulations suggested that the binding affinity of nateglinide to CYP2C9 could be reduced when co-administered with pioglitazone, due to overlapping binding sites. researchgate.net

Additionally, computational and experimental studies have investigated the binding of nateglinide to serum proteins, primarily human serum albumin (HSA), which is crucial for its distribution in the bloodstream. nih.govresearchgate.net These studies have confirmed that nateglinide binds to HSA, with a specific affinity for Sudlow site II. researchgate.net

Binding Affinity of Nateglinide with Protein Targets

Protein TargetBinding SiteReported Affinity ConstantReference
KATP Channel (Rat Pancreatic A-cells)SUR1 SubunitKd = 410 nM nih.gov
Human Serum Albumin (HSA)Sudlow Site IKa = 5.0 x 104 M-1 nih.gov
Human Serum Albumin (HSA)Sudlow Site IIKa = 7.1 x 105 M-1 nih.gov

Analysis of the binding modes of nateglinide reveals key kinetic properties that distinguish it from other insulin secretagogues. The interaction with the KATP channel is characterized by a rapid onset of inhibition and a fast reversal. researchgate.net The time required for nateglinide to close KATP channels is comparable to that of glyburide (B1671678) but significantly faster than repaglinide (B1680517). researchgate.netresearchgate.net Furthermore, its dissociation from the channel is notably rapid, which underlies its short duration of action. researchgate.netresearchgate.net

Conformational analysis suggests that meglitinide (B1211023) analogs like nateglinide adopt a specific three-dimensional structure, often described as a U-shaped configuration, which is considered similar to that of other sulfonylurea drugs and essential for receptor interaction. researchgate.netresearchgate.net Upon binding, the ligand can induce conformational changes in the target protein, which in the case of the KATP channel, leads to the closure of the potassium pore.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at finding a mathematical relationship between the chemical structure of a compound and its biological activity. These models are invaluable for predicting the activity of new chemical entities and for optimizing lead compounds in drug discovery.

While specific QSAR models exclusively developed for Nateglinide Methyl Ester are not prominently featured in the reviewed literature, the methodology is central to the design of antidiabetic agents. juniperpublishers.com The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities (the "training set") is compiled. nih.gov Various molecular descriptors are then calculated for these compounds. nih.gov Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is generated that correlates the descriptors with the observed activity. nih.govmdpi.com

The robustness and predictive power of the resulting model are then rigorously evaluated through internal and external validation procedures. juniperpublishers.comresearchgate.net A statistically significant QSAR model, often characterized by high squared correlation coefficients (r²) for the training set and high predictive correlation coefficients (q²) from cross-validation, can then be used to forecast the biological activity of novel, untested compounds. juniperpublishers.com

For a molecule like this compound, a QSAR model would rely on descriptors that quantify its key structural features. Based on the known structure-activity relationships of nateglinide and its analogs, several descriptors would be critical. lookchem.com These descriptors fall into several categories:

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular weight and volume. The bulky (trans-4-isopropylcyclohexyl)carbonyl group is a significant feature. lookchem.com

Electronic/Electrostatic Descriptors: These describe the electronic properties of the molecule, such as dipole moment and the distribution of atomic charges. The amide linkage and the ester group are key polar features.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, often represented by LogP (the partition coefficient between octanol (B41247) and water). nih.gov The phenylalanine and cyclohexyl moieties contribute significantly to the molecule's hydrophobicity.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about atom connectivity and branching.

The identification of such key descriptors helps in understanding which molecular properties are most influential for biological activity, thereby guiding the rational design of more potent analogs. researchgate.net

Common Descriptors in QSAR Modeling

Descriptor TypeExampleRelevance
PhysicochemicalLogPDescribes lipophilicity, influencing absorption and membrane passage. nih.gov
ConstitutionalMolecular Weight (MW)Relates to the overall size of the molecule. nih.gov
TopologicalTopological Polar Surface Area (TPSA)Predicts transport properties like cell permeability.
Quantum ChemicalHOMO/LUMO EnergiesIndicate molecular reactivity and ability to participate in charge-transfer interactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For drug-protein complexes, MD simulations provide detailed information on the stability of the interaction, conformational changes, and the dynamic behavior of the system, complementing the static picture provided by molecular docking. nih.gov

MD simulations have been utilized in studies where nateglinide served as a control compound to evaluate the potential of new antidiabetic agents. semanticscholar.org In these simulations, the nateglinide-protein complex is placed in a simulated physiological environment, and the trajectory of the complex is calculated over a set period, typically nanoseconds. nih.gov

Key parameters analyzed from the simulation trajectory include:

Root Mean Square Deviation (RMSD): This measures the average deviation of a protein's backbone atoms over time from a reference structure. A stable, low-fluctuation RMSD value for the protein-ligand complex suggests that the ligand remains stably bound in the active site. researchgate.net Studies involving nateglinide have reported average RMSD values indicating stable complexes. researchgate.net

Root Mean Square Fluctuation (RMSF): This parameter measures the fluctuation of individual amino acid residues. It helps to identify which parts of the protein are flexible and which are rigid upon ligand binding.

These simulations are essential for validating docking results and providing a more realistic understanding of the dynamic nature of the ligand-receptor interaction, which would be a critical step in evaluating the binding stability of this compound with its targets.

MD Simulation Parameters for Nateglinide-Protein Complex

ParameterTypical Finding for Stable ComplexSignificance
Root Mean Square Deviation (RMSD)Average value of 3.4 to 3.8 Å. researchgate.netIndicates the stability of the ligand in the binding pocket.
Root Mean Square Fluctuation (RMSF)Low fluctuation in binding site residues.Highlights key residues involved in stable interaction.
Radius of Gyration (Rg)Consistent value over simulation time.Suggests the overall structural compactness and stability of the complex. researchgate.net

Investigation of Compound Dynamics in Biological Environments

While specific molecular dynamics (MD) simulations exclusively targeting this compound in biological environments are not extensively documented in publicly available literature, general principles of its behavior can be inferred from its structural characteristics. MD simulations are a computational method used to simulate the physical movements of atoms and molecules. For a compound like this compound, such simulations would typically model its interaction with a solvent, such as water, and biological macromolecules like proteins or lipid membranes.

These simulations could, in principle, reveal key information about its:

Solvation dynamics: How water molecules arrange around the ester and the energetic favorability of this process.

Membrane permeability: The potential for the compound to passively diffuse across cell membranes, a critical factor for bioavailability.

Binding site interactions: If a biological target is known, MD simulations can explore the stability of the compound within the binding pocket and identify key intermolecular interactions.

Without specific studies, a hypothetical representation of data that could be generated from such a simulation is presented below.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound

ParameterValue/Condition
Simulation SoftwareGROMACS, AMBER
Force FieldCHARMM36, OPLS-AA
Solvent ModelTIP3P Water
System Temperature310 K (Physiological Temperature)
System Pressure1 atm
Simulation Time100 ns
Biological EnvironmentPhospholipid Bilayer (e.g., POPC) or Target Protein

Conformational Analysis of this compound and Derivatives

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and their relative energies. For this compound, this is crucial as its shape dictates how it can interact with its environment. The molecule possesses several rotatable bonds, leading to a complex conformational landscape.

The central amide bond and the bonds connecting the isopropyl and phenyl groups to the main chain are of particular interest. Theoretical calculations, such as Density Functional Theory (DFT), are often employed to determine the geometries and relative energies of different conformers. The ester group itself introduces additional conformational possibilities compared to the parent Nateglinide.

Key dihedral angles that would be investigated in a conformational analysis include:

The C-C-C=O torsion of the isopropyl group.

The C-N-C-C torsions defining the orientation of the substituted phenyl ring relative to the core structure.

The O=C-O-C torsion of the methyl ester group.

Table 2: Predicted Relative Energies of Hypothetical this compound Conformers

Conformer IDDihedral Angle 1 (degrees)Dihedral Angle 2 (degrees)Relative Energy (kcal/mol)
NME-1178.565.20.00
NME-2-60.170.31.25
NME-3179.0-85.42.10

Note: This data is illustrative and represents the type of output from a computational conformational analysis.

In Silico Prediction of Chemical Reactivity and Degradation Pathways

In silico tools can predict the likely sites of metabolism and chemical degradation of this compound. Reactivity predictions are often based on the electronic structure of the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

For this compound, key potential degradation pathways that can be computationally explored include:

Hydrolysis: The ester linkage is susceptible to hydrolysis, which would cleave the methyl group to yield Nateglinide. The rate of this reaction under various pH conditions can be modeled.

Oxidation: The phenyl ring and the tertiary carbon of the isopropyl group are potential sites for oxidative metabolism, commonly mediated by cytochrome P450 enzymes in biological systems. Computational models can predict the most likely sites of oxidation.

Tools that map electrostatic potential onto the molecular surface can visualize these reactive hotspots. Regions of negative potential (red) indicate susceptibility to electrophilic attack, while regions of positive potential (blue) suggest vulnerability to nucleophilic attack.

Table 3: Computationally Predicted Sites of Metabolism for this compound

Predicted PathwayMolecular SitePredicted Metabolite
HydrolysisMethyl Ester CarbonylNateglinide
OxidationPhenyl Ring (para-position)Hydroxylated this compound
OxidationIsopropyl Group (tertiary C-H)Hydroxylated this compound

These computational predictions serve as a valuable guide for experimental studies on the stability and metabolic fate of this compound.

Q & A

Q. What statistical approaches validate method robustness for this compound assays?

  • Design of Experiments (DoE) : Perform a 2³ factorial design varying pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±5°C). Criteria: resolution ≥0.8, RSD ≤2% for retention times. Use JMP or Minitab for analysis .

Tables

Table 1 : Key Impurities in this compound

Impurity NameRelative Retention TimeRRFAcceptance Limit (%)
Nateglinide related compound A0.50.5≤0.2
Ethyl analog0.61.0≤0.1
IPP impurity3.11.0≤0.1
Ester impurity4.10.94≤0.1

Table 2 : Taguchi Optimization Parameters for Synthesis

FactorLevel 1Level 2Level 3Contribution (%)
Catalyst concentration0.5 wt%1.0 wt%1.5 wt%77.6
Temperature40°C50°C60°C12.1
Molar ratio1:31:61:96.3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nateglinide Methyl Ester
Reactant of Route 2
Reactant of Route 2
Nateglinide Methyl Ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.